rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride, cis rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride, cis
Brand Name: Vulcanchem
CAS No.: 1807914-39-1
VCID: VC11649602
InChI: InChI=1S/C7H13NO3.ClH/c1-5-3-8-4-6(11-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1
SMILES:
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol

rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride, cis

CAS No.: 1807914-39-1

Cat. No.: VC11649602

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride, cis - 1807914-39-1

Specification

CAS No. 1807914-39-1
Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
IUPAC Name methyl (2S,6S)-6-methylmorpholine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H13NO3.ClH/c1-5-3-8-4-6(11-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1
Standard InChI Key MMUZHRYXGJOWPH-GEMLJDPKSA-N
Isomeric SMILES C[C@H]1CNC[C@H](O1)C(=O)OC.Cl
Canonical SMILES CC1CNCC(O1)C(=O)OC.Cl

Introduction

Structural and Stereochemical Features

The molecular formula of rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride is C₈H₁₅ClNO₃ (molecular weight: 208.66 g/mol) . The "rac" designation indicates a racemic mixture containing both enantiomers of the (2R,6R)-configured morpholine core. The cis-configuration refers to the spatial arrangement of the methyl and carboxylate substituents on the morpholine ring, which occupy adjacent positions on the same face of the ring.

Molecular Geometry and Key Descriptors

  • SMILES Notation: COC(=O)[C@H]1C(C)NCCO1.Cl

  • InChIKey: DYMNXWIUMADROW-NUBCRITNSA-N (derived from analogous structures) .

  • IUPAC Name: methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride .

The morpholine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the protonated amine and the chloride counterion. Density functional theory (DFT) calculations on related morpholine derivatives suggest that the cis-configuration introduces steric strain between the methyl and carboxylate groups, influencing reactivity in subsequent synthetic steps .

Synthetic Methodologies

Stereoselective Ring-Closing Strategies

The synthesis of rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride typically involves a ring-closing alkylation or reductive amination strategy. A representative pathway (Figure 1) includes:

  • Amino Alcohol Precursor: Reacting methyl 2-amino-4-pentenoate with hydrochloric acid to form a secondary amine intermediate.

  • Epoxide Formation: Epoxidation of the pentenoate moiety using m-chloroperbenzoic acid (mCPBA).

  • Ring Closure: Acid-catalyzed cyclization to yield the morpholine ring .

This method achieves moderate diastereoselectivity (dr ≈ 3:1), necessitating chromatographic separation to isolate the cis-isomer .

Resolution of Racemates

Racemic mixtures are resolved via chiral column chromatography or diastereomeric salt formation. For example, treatment with (1S)-(+)-10-camphorsulfonic acid generates diastereomeric salts with distinct solubility profiles, enabling separation .

Table 1: Key Synthetic Parameters

ParameterValueSource
Yield (Ring Closure)62–68%
Diastereomeric Ratio (dr)3:1 (cis:trans)
Resolution Efficiency89% ee (post-chromatography)

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar solvents (water: >50 mg/mL; methanol: >100 mg/mL) .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in aqueous basic conditions due to the ester moiety .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 4.21 (q, J = 6.8 Hz, 1H, CH), 3.72 (s, 3H, OCH₃), 3.34–3.18 (m, 4H, morpholine-H), 1.38 (d, J = 6.8 Hz, 3H, CH₃) .

  • IR (KBr): 1745 cm⁻¹ (C=O stretch), 2800–2400 cm⁻¹ (N⁺H vibrations) .

Applications in Pharmaceutical Chemistry

Chiral Building Block

The compound serves as a precursor for synthesizing β-amino acid derivatives and peptidomimetics. Its rigid morpholine core enhances metabolic stability in drug candidates targeting protease enzymes .

Catalysis

Racemic morpholine derivatives are employed as ligands in asymmetric catalysis. For instance, palladium complexes of similar structures catalyze Suzuki-Miyaura couplings with enantiomeric excess (ee) up to 92% .

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